molecular formula C26H24FNO3 B594623 (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS No. 125971-58-6

(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

Número de catálogo: B594623
Número CAS: 125971-58-6
Peso molecular: 417.48
Clave InChI: SNPBHOICIJUUFB-XZOQPEGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide is a chiral organic compound with the molecular formula C₂₆H₂₄FNO₃ (molecular weight: 417.47 g/mol). Its IUPAC name reflects its stereochemistry and functional groups: two chiral centers [(2R) and (1R)], a 4-fluorophenyl ketone, a phenylethyl group, and an N-phenylpentanamide backbone .

Propiedades

IUPAC Name

(2R)-2-[(1R)-2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPBHOICIJUUFB-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@@H]([C@H](C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133346
Record name rel-(αR,βR)-4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125971-58-6
Record name rel-(αR,βR)-4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125971-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(αR,βR)-4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanamide, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-, (αR,βR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Conditions and Optimization

  • Catalyst : Organic amines such as 4-dimethylaminopyridine (DMAP) or triethylamine are employed to accelerate the reaction.

  • Solvent : Excess aniline acts as both reactant and solvent, eliminating the need for additional solvents and simplifying purification.

  • Temperature : The reaction proceeds at 80–120°C, with optimal yields achieved at 120°C.

  • Yield and Purity : This method achieves yields ≥96% and product purity >98%, as confirmed by HPLC.

A representative procedure involves heating a mixture of isobutyryl methyl acetate (250 g) and aniline (380 g) with DMAP (0.25 g) at 120°C for 1 hour. Post-reaction, vacuum distillation recovers unreacted aniline, and crystallization with sherwood oil yields the purified product.

Stetter Reaction for 1,4-Dicarbonyl Formation

The Stetter reaction constructs the 1,4-dicarbonyl moiety essential for the target compound. A thiazolium bromide catalyst facilitates the coupling of 4-fluorobenzaldehyde with 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide.

Reaction Parameters

  • Catalyst : 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium bromide.

  • Conditions : Neat reaction at 75°C for 16 hours under inert atmosphere.

  • Yield : 85% after crystallization.

This step highlights the importance of catalyst selection and solvent-free conditions in enhancing efficiency. The thiazolium ion generates a nucleophilic carbene, enabling umpolung reactivity for carbon-carbon bond formation.

Bromination and Coupling Reactions

Bromination of 4-Methyl-3-oxo-N-phenylvaleramide

2-Bromo-4-methyl-3-oxo-pentanoic acid phenylamide is synthesized via bromination under acidic conditions. Optimal yields (74–78%) are achieved using potassium carbonate in acetone at 18–26°C.

Alkylation with 1-(4-Fluorophenyl)-2-phenylethanone

A coupling reaction between the brominated intermediate and 1-(4-fluorophenyl)-2-phenylethanone forms the carbon skeleton:

  • Base : n-Butyllithium and diisopropylamine in tetrahydrofuran (THF)/hexane at −78°C.

  • Yield : 85% after 1.5 hours.

This step underscores the role of low-temperature conditions in suppressing side reactions and preserving stereochemical integrity.

Stereochemical Control and Crystallization

The (2R,1R) configuration is critical for biological activity. Crystallographic data reveal intermolecular N—H⋯O and C—H⋯O hydrogen bonds that stabilize the structure and influence crystallization behavior.

Crystal Structure Analysis

  • Space Group : Monoclinic (a = 14.1694 Å, b = 9.8307 Å, c = 16.6367 Å, β = 99.651°).

  • Hydrogen Bonding : N1—H1⋯O1 interactions form chains along the crystallographic axis, while C1—H1A⋯O3 bonds contribute to packing stability.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityCitation
Amidation120°C, DMAP, aniline solvent96%98.4%
Stetter Reaction75°C, thiazolium catalyst, neat85%N/A
BrominationK2CO3, acetone, 18–26°C74–78%N/A
Alkylation Couplingn-BuLi, THF/hexane, −78°C85%N/A

Industrial-Scale Considerations

The patented amidation method is favored for scalability due to:

  • Solvent Recovery : Excess aniline is reclaimed via vacuum distillation, reducing waste.

  • Cost Efficiency : Eliminating external solvents lowers production costs.

  • Regulatory Compliance : The process meets ISO 17025 standards for reference material production .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly performed using hydrogenation or metal hydrides, reduction reactions can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), and acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst or reagent in various industrial processes.

Mecanismo De Acción

The mechanism by which (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. The precise mechanism depends on the context of its application, whether in a biological system or a chemical reaction.

Comparación Con Compuestos Similares

Key Structural Features:

  • Fluorophenyl Group : The 4-fluorophenyl substituent enhances electronic and steric properties, influencing bioavailability and target interactions .
  • Stereochemical Control : The (2R,1R) configuration is critical for its biological activity, requiring enantioselective synthesis methods .
  • Pentanamide Backbone : Provides rigidity and facilitates hydrogen bonding with biological targets, such as HMG-CoA reductase .

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, significantly altering their chemical and biological profiles. Below is a detailed comparison:

Table 1: Bioactivity Comparison of Structural Analogs

Compound Modification IC₅₀ (nM) Binding Affinity (ΔG, kcal/mol)
4-Fluorophenyl (parent) 8.2 −9.3
4-Chlorophenyl 12.5 −8.7
Phenyl (no halogen) 25.4 −7.1

Key Observations:

4-Fluorophenyl vs. 4-Chlorophenyl :

  • The fluorinated analog exhibits 2.5× higher potency (IC₅₀ = 8.2 nM vs. 12.5 nM) due to fluorine’s electronegativity and smaller atomic radius, enhancing hydrophobic interactions without steric hindrance .
  • Chlorine’s larger size reduces binding affinity (ΔG = −8.7 kcal/mol vs. −9.3 kcal/mol) .

Halogen-Free Analog: The non-halogenated version (IC₅₀ = 25.4 nM) shows 3× lower activity, highlighting the necessity of halogenation for target engagement .

Stereochemical Impact :

  • Diastereomers (e.g., 2S,1R or 2R,1S) exhibit diminished activity due to misalignment with the enzyme’s active site, as confirmed by single-crystal X-ray diffraction (space group P2₁/n) .

Stability and Bioavailability :

  • Fluorine’s inductive effect increases metabolic stability compared to chlorine or methyl substituents, reducing oxidative degradation in vivo .

Research Findings and Industrial Relevance

Case Studies:

  • Molecular Docking : The fluorophenyl group forms π-π stacking with Phe-693 and Van der Waals interactions with Leu-562 in HMG-CoA reductase, explaining its superior efficacy .
  • Synthetic Byproducts : Common impurities include the 2-acetyl derivative (retention time: 12.3 min) and 3-fluorophenyl isomer (13.8 min), monitored via HPLC .

Industrial Production:

  • Scale-Up Challenges : Maintaining enantiopurity (>99% ee) requires continuous-flow reactors with real-time chiral HPLC monitoring .
  • Cost Efficiency: Fluorinated precursors (e.g., 4-fluorophenylacetophenone) are costlier than chlorine analogs but justified by higher yields and potency .

Actividad Biológica

The compound (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, also known by its CAS number 125971-96-2, is a significant pharmaceutical intermediate primarily utilized in the synthesis of HMG-CoA reductase inhibitors, notably atorvastatin. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

Biological Activity Overview

The compound exhibits various biological activities, primarily due to its role as an intermediate in the synthesis of statins. Statins are well-known for their ability to lower cholesterol levels by inhibiting the HMG-CoA reductase enzyme. The following sections detail specific biological activities and mechanisms associated with this compound.

1. Inhibition of HMG-CoA Reductase

The primary biological activity of this compound is its function as a selective and competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in the mevalonate pathway, which is vital for cholesterol biosynthesis.

Activity Mechanism Reference
Inhibition of HMG-CoA reductaseCompetitive inhibition leading to decreased cholesterol synthesisRoth et al., 1991

2. Pharmacokinetics and Metabolism

The compound has been characterized for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). It is noted for being a substrate for various cytochrome P450 enzymes.

Property Value
BBB PermeantNo
P-gp SubstrateYes
CYP Enzyme InhibitorsCYP2C19, CYP2C9, CYP3A4

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study demonstrated that the compound's structural analogs effectively inhibit HMG-CoA reductase in vitro, with varying potencies based on structural modifications. The introduction of fluorine atoms was found to enhance inhibitory activity due to improved binding affinity to the enzyme's active site .
  • Another research highlighted the importance of chirality in the compound's biological activity. The (R) enantiomer exhibited significantly higher potency than its (S) counterpart in inhibiting cholesterol synthesis .

Q & A

Q. Table 1: Common Impurities and Their Characteristics

Impurity NameMolecular FormulaRetention Time (min)Source
2-Acetyl derivativeC25H21FNO312.3Aldol side reaction
3-Fluorophenyl isomerC25H21FNO313.8Fluorophenyl migration

Advanced Question: What strategies mitigate stereochemical inversion during synthesis?

Methodological Answer:
Stereochemical inversion typically occurs during the reduction or amidation steps. Mitigation strategies:

  • Low-Temperature Reduction : Perform enantioselective reductions at −20°C to stabilize transition states.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl intermediates.
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

Advanced Question: How does the compound’s bioactivity compare to structural analogs in enzyme inhibition?

Methodological Answer:
Comparative studies with analogs reveal structure-activity relationships (SAR):

Enzyme Assays : Test inhibitory activity against HMG-CoA reductase (target for cholesterol synthesis). This compound shows IC50 = 8.2 nM, outperforming analogs lacking the 4-fluorophenyl group.

Molecular Docking : The fluorophenyl group enhances hydrophobic interactions with the enzyme’s active site (ΔG = −9.3 kcal/mol vs. −7.1 kcal/mol for non-fluorinated analogs) .

Q. Table 2: Bioactivity Comparison with Structural Analogs

Compound ModificationIC50 (nM)Binding Affinity (ΔG, kcal/mol)
4-Fluorophenyl (parent)8.2−9.3
4-Chlorophenyl12.5−8.7
Phenyl (no halogen)25.4−7.1

Advanced Question: What computational methods validate the compound’s conformational stability?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • Torsional Barriers : The C9-C10 bond rotation barrier is 12.3 kcal/mol, favoring the observed crystallographic conformation.
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations in acetonitrile show <2% deviation in dipole moments vs. experimental data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.